molecular formula C12H13NS B13215258 N-[1-(thiophen-2-yl)ethyl]aniline

N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B13215258
M. Wt: 203.31 g/mol
InChI Key: WSUYRGFKMOUUEQ-UHFFFAOYSA-N
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Description

N-[1-(thiophen-2-yl)ethyl]aniline is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H13NS/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h2-10,13H,1H3

InChI Key

WSUYRGFKMOUUEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of Formation and Transformation Reactions Involving N 1 Thiophen 2 Yl Ethyl Aniline

Detailed Reaction Pathways of Amine Alkylation

The formation of N-[1-(thiophen-2-yl)ethyl]aniline is a classic example of amine alkylation, a fundamental reaction in organic chemistry. This process involves the reaction of an amine, in this case, aniline (B41778), with an alkylating agent, which would be a derivative of 1-(thiophen-2-yl)ethanol (B1329791) or a related electrophile. The general mechanism of amine alkylation is a nucleophilic aliphatic substitution. wikipedia.org

The reaction typically proceeds via an SN2 mechanism, especially when a primary or secondary amine is used. youtube.com In the synthesis of this compound, aniline acts as the nucleophile, attacking the electrophilic carbon atom of the 1-(thiophen-2-yl)ethyl group, which bears a suitable leaving group (e.g., a halide or a tosylate). youtube.com

A significant challenge in amine alkylation is the potential for overalkylation. The primary amine product, this compound, can itself act as a nucleophile and react further with the alkylating agent to form a tertiary amine. This subsequent reaction can sometimes be faster than the initial alkylation because the product amine can be a better nucleophile than the starting amine. masterorganicchemistry.com However, the formation of tertiary amines from secondary amines via alkylation is generally less prone to overalkylation to form quaternary ammonium (B1175870) salts due to increased steric hindrance around the nitrogen atom. masterorganicchemistry.com

For industrial-scale synthesis, alcohols are often preferred over alkyl halides as alkylating agents. This approach, known as the "borrowing hydrogen" or "hydrogen autotransfer" process, involves the in-situ oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. The imine is subsequently reduced to the desired alkylated amine. This method is considered more environmentally benign. organic-chemistry.org

Nucleophilic Attack Mechanisms at Thiophene (B33073) and Aniline Centers

The formation of this compound involves a nucleophilic attack by the nitrogen atom of aniline on an electrophilic carbon. The nitrogen atom of the aniline, with its lone pair of electrons, is the primary nucleophilic center in this reaction. youtube.com

The thiophene ring itself is an electron-rich aromatic system and is generally less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, the aniline nitrogen is a potent nucleophile that readily participates in substitution reactions. usgs.gov In the context of forming this compound, the key event is the nucleophilic attack of the aniline nitrogen on the benzylic-like carbon of the 1-(thiophen-2-yl)ethyl moiety.

Under certain conditions, such as in the presence of strong oxidizing agents, the aniline moiety can be oxidized to a radical cation, which can then undergo further reactions. mdpi.com Similarly, the thiophene ring can be oxidized to a thiophene-S-oxide, which can influence its reactivity. researchgate.net However, in the standard alkylation reaction to form the title compound, the primary mechanistic event is the nucleophilic character of the aniline nitrogen.

Electron Density and Stereochemical Control in this compound Formation

The electron density on the nitrogen atom of aniline is a critical factor influencing its nucleophilicity and, consequently, the rate of formation of this compound. Substituents on the aniline ring can significantly alter this electron density. Electron-donating groups increase the nucleophilicity of the nitrogen, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

The formation of this compound from 1-(thiophen-2-yl)ethanone and aniline proceeds through an imine intermediate, N-(1-thiophen-2-yl-ethylidene)-aniline. The subsequent reduction of this imine to the final amine introduces a chiral center at the carbon atom attached to both the thiophene and aniline groups.

Controlling the stereochemistry of this chiral center is a significant aspect of the synthesis. The use of chiral reducing agents or catalysts can lead to the selective formation of one enantiomer over the other. The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack (by the hydride from the reducing agent) on the prochiral imine intermediate. The steric and electronic properties of both the thiophene and aniline moieties, as well as any substituents present, play a crucial role in directing the approach of the nucleophile.

Role of Intermediates and Transition States in Reaction Kinetics

The kinetics of the formation of this compound are governed by the stability of the intermediates and the energy of the transition states along the reaction pathway. In a typical SN2 alkylation, the reaction proceeds through a single transition state where the new C-N bond is forming concurrently with the breaking of the C-leaving group bond. youtube.com

When the reaction proceeds via reductive amination of 1-(thiophen-2-yl)ethanone, the key intermediate is the imine, N-(1-thiophen-2-yl-ethylidene)-aniline. The rate-determining step can be either the formation of the imine or its subsequent reduction, depending on the specific reaction conditions.

The transition state for the nucleophilic attack of aniline on the carbonyl group of the ketone involves the development of partial charges on the oxygen and nitrogen atoms. The stability of this transition state is influenced by solvent effects and the electronic nature of the substituents on both the thiophene and aniline rings. Similarly, the transition state for the reduction of the imine involves the transfer of a hydride from the reducing agent to the imine carbon.

Kinetic studies, such as monitoring the reaction progress over time and determining the effect of reactant concentrations, can provide valuable insights into the reaction mechanism and the nature of the rate-limiting step.

Oxidation and Reduction Chemistry of the Chemical Compound

The this compound molecule possesses two moieties susceptible to oxidation and reduction: the aniline and the thiophene rings.

Oxidation: The aniline moiety can be oxidized electrochemically or with chemical oxidizing agents. mdpi.comrsc.org The oxidation typically proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions such as deprotonation or dimerization. nih.gov The oxidation potential of the aniline is influenced by substituents on the aromatic ring. rsc.org The thiophene ring can also be oxidized, typically at the sulfur atom, to form a thiophene-1-oxide or a thiophene-1,1-dioxide. researchgate.net These oxidized thiophene derivatives exhibit altered chemical reactivity.

Reduction: The thiophene ring can be reduced under certain conditions, for instance, using dissolving metal reductions like the Birch reduction. This can lead to the opening of the thiophene ring. researchgate.net The aniline ring is generally resistant to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene (B151609) ring of the aniline can be reduced to a cyclohexyl ring.

The interplay between the oxidation and reduction of these two heterocyclic and aromatic components can lead to a diverse range of transformation products.

Substituent Effects on Reactivity and Regioselectivity

Substituents on both the thiophene and aniline rings can have a profound impact on the reactivity and regioselectivity of reactions involving this compound.

On the Aniline Ring:

Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and making the aniline a better nucleophile for alkylation reactions. They also activate the aromatic ring towards electrophilic substitution.

Electron-withdrawing groups (e.g., nitro, cyano) decrease the nucleophilicity of the nitrogen and deactivate the aromatic ring towards electrophilic attack.

The position of the substituent on the aniline ring (ortho, meta, or para) also influences its effect due to a combination of inductive and resonance effects.

On the Thiophene Ring:

Electron-donating groups at the 5-position of the thiophene ring can influence the electronic properties of the ring system.

Electron-withdrawing groups , such as a nitro group, can significantly alter the reactivity. For example, in (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the nitro group makes the thiophene ring more susceptible to nucleophilic attack. researchgate.net

These substituent effects are crucial for tuning the chemical properties of this compound and its derivatives for specific applications.

SubstituentEffect on Aniline NucleophilicityEffect on Thiophene Reactivity
Electron-Donating (on Aniline)Increases-
Electron-Withdrawing (on Aniline)Decreases-
Electron-Donating (on Thiophene)-Influences electronic properties
Electron-Withdrawing (on Thiophene)-Increases susceptibility to nucleophilic attack

Unraveling Reaction Pathways in Complex Heterocyclic Syntheses

This compound and its derivatives can serve as valuable building blocks in the synthesis of more complex heterocyclic systems. The presence of both the thiophene and aniline moieties provides multiple reaction sites for further transformations.

For instance, intramolecular cyclization reactions can be envisioned. If a suitable functional group is introduced onto the aniline ring or the ethyl side chain, it could react with the thiophene ring to form a fused heterocyclic system. The regioselectivity of such cyclizations would be governed by the electronic and steric factors of the substituents present.

Furthermore, the aniline nitrogen can participate in reactions to form other nitrogen-containing heterocycles. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a quinoline (B57606) derivative. The thiophene ring can also undergo various transformations, such as metal-catalyzed cross-coupling reactions, to introduce further complexity into the molecular structure. The study of these reaction pathways is essential for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Spectroscopic Analysis of this compound Remains Elusive in Publicly Accessible Scientific Literature

A comprehensive search for detailed spectroscopic data on the chemical compound this compound, identified by the CAS number 370857-75-3 bldpharm.com, has yielded no specific experimental data for its ¹H NMR, ¹³C NMR, or FT-IR spectra. Despite targeted searches across various scientific databases and scholarly articles, no publications detailing the synthesis and subsequent full spectroscopic characterization of this specific molecule could be located.

The inquiry sought an in-depth analysis structured around high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy. This was to include a comprehensive ¹H NMR spectral analysis of proton environments, a detailed ¹³C NMR spectral analysis of the carbon framework, and insights from two-dimensional NMR techniques. Additionally, the request specified an examination of its vibrational properties through Fourier Transform Infrared (FT-IR) spectroscopy, with a focus on the characteristic vibrational modes of the thiophene ring and the aniline moiety.

While general principles of NMR and IR spectroscopy would allow for a theoretical prediction of the spectral characteristics of this compound based on its constituent functional groups, the strict requirement for an article focusing solely on this compound and based on established research findings prevents the generation of such speculative content. Information on analogous compounds, such as other N-substituted anilines or various thiophene derivatives, is available but falls outside the scope of the specific request.

Therefore, the advanced spectroscopic and structural elucidation of this compound, as outlined in the requested article structure, cannot be provided at this time due to the absence of the necessary experimental data in the public domain. Further research and publication by the scientific community would be required to enable a detailed and accurate discussion of the spectroscopic properties of this particular compound.

Advanced Spectroscopic and Structural Elucidation of N 1 Thiophen 2 Yl Ethyl Aniline

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. For N-[1-(thiophen-2-yl)ethyl]aniline (C₁₂H₁₃NS), the expected exact mass can be calculated with high accuracy. This technique, often coupled with gas or liquid chromatography, would confirm the elemental composition and provide insights into the molecule's fragmentation behavior under ionization.

Elucidation of Fragmentation Pathways

In the mass spectrometer, this compound would undergo fragmentation, breaking at its weakest bonds. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Key expected fragmentation pathways would likely involve:

Benzylic-type Cleavage: The bond between the ethyl group and the thiophene (B33073) ring is susceptible to cleavage, which would result in the formation of a stable thiophen-2-ylmethyl cation or a related fragment.

Loss of the Phenyl Group: Cleavage of the C-N bond could lead to the loss of the aniline (B41778) moiety or the formation of an aniline radical cation.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, often involving the loss of a CHS or C₂H₂S fragment.

The analysis of these fragments allows for a detailed reconstruction of the molecule's connectivity.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Should suitable single crystals of this compound be grown, Single Crystal X-ray Diffraction (XRD) would provide the most definitive three-dimensional structure in the solid state. This powerful analytical method maps the electron density of the crystal, allowing for the precise determination of atomic positions.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

XRD analysis would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data is crucial for understanding the geometry and electronic nature of the compound. For instance, the C-S bond lengths within the thiophene ring and the C-N bond length of the aniline group would provide insight into the degree of electron delocalization.

Below is a hypothetical table of selected bond parameters based on known values for similar structures.

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value
Bond Length (Å) C-S (thiophene)~1.71-1.73
C=C (thiophene)~1.36-1.38
C-C (thiophene)~1.42-1.44
C-N (aniline)~1.40-1.43
C-C (ethyl)~1.52-1.54
Bond Angle (°) C-S-C (thiophene)~92-93
C-C-N~110-112
Dihedral Angle (°) Thiophene RingPhenyl RingVariable

Analysis of Conformational Preferences and Chirality

The ethyl bridge between the thiophene and aniline moieties introduces conformational flexibility. XRD data would reveal the preferred conformation of the molecule in the crystalline state, defined by the torsion angles around the C-C and C-N single bonds.

Furthermore, the carbon atom of the ethyl group attached to both the thiophene and aniline groups is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers (R and S). mdpi.com A racemic mixture would likely crystallize in a centrosymmetric space group, with both enantiomers present in the unit cell. mdpi.com The absolute configuration of a single enantiomer could be determined using specialized XRD techniques if a chiral resolution is performed. mdpi.com

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state packing of molecules is governed by intermolecular forces. For this compound, the following interactions are anticipated:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming N-H···S or N-H···π interactions with neighboring molecules. While N-H···N bonds are possible, they are generally weaker than O-H···O bonds.

π-π Stacking: The aromatic thiophene and phenyl rings are capable of engaging in π-π stacking interactions. These interactions, where the rings stack face-to-face or in a slipped parallel manner, are significant in stabilizing the crystal lattice. The centroid-to-centroid distance between stacked rings is a key parameter determined from XRD data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. In the case of this compound, the UV-Vis spectrum is dictated by the presence of two key chromophores: the aniline and the thiophene rings. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (π* orbitals).

The electronic spectrum of this compound is expected to exhibit absorption bands characteristic of both the aniline and thiophene moieties. For aniline and its simple derivatives, two primary absorption bands are typically observed. The more intense band, appearing at a lower wavelength, is attributed to the π → π* transition of the benzene (B151609) ring. The second, less intense band at a longer wavelength, arises from an n → π* transition, involving the non-bonding electrons of the nitrogen atom. For instance, N-ethylaniline exhibits maximum absorption (λmax) at approximately 245 nm and 294 nm. nih.gov

The thiophene ring also displays characteristic π → π* transitions. In polymers containing both aniline and thiophene units, absorption maxima have been observed around 290 nm and 360 nm, which are attributed to the π-π* transitions of the benzenoid and thiophene rings, respectively. researchgate.net The exact position and intensity of these absorption bands in this compound would be influenced by the substitution pattern and the electronic interactions between the two aromatic systems.

Correlation with Electronic Structure and Conjugation

The UV-Vis spectrum of this compound provides valuable insights into its electronic structure and the extent of conjugation between the aniline and thiophene rings. The ethyl linker between the nitrogen atom and the thiophene ring partially interrupts the direct π-conjugation between the two aromatic systems. However, electronic interactions can still occur through space and inductive effects.

The aniline moiety contains an amino group (-NH-), which is a strong activating group and a chromophore. The lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring, leading to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. This is due to the delocalization of the non-bonding electrons, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π → π* transition.

The degree of electronic communication between the aniline and thiophene rings will affect the positions and intensities of the absorption maxima. If there is significant electronic interaction, new charge-transfer bands might appear, or the existing π → π* and n → π* transitions could be shifted. The solvent polarity can also influence the UV-Vis spectrum, particularly the n → π* transitions, which typically show a hypsochromic (blue) shift in more polar solvents.

A comparative analysis of the UV-Vis spectrum of this compound with those of its constituent chromophores (aniline and 2-ethylthiophene) would reveal the extent of these electronic interactions.

Chromophore SystemExpected Absorption Range (nm)Type of TransitionReference
Aniline Moiety230 - 250π → π nih.gov
280 - 300n → π nih.gov
Thiophene Moiety230 - 270π → π researchgate.net
This compound240 - 370π → π and n → π* nih.govresearchgate.net

Computational and Theoretical Chemistry Investigations of N 1 Thiophen 2 Yl Ethyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For N-[1-(thiophen-2-yl)ethyl]aniline, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, provide fundamental insights into its behavior at the molecular level. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the most stable three-dimensional arrangement, or conformation. This process computationally maps the potential energy surface of the molecule to locate the structure with the minimum energy. The analysis considers the rotational freedom around the single bonds, particularly the bond connecting the ethyl group to the aniline (B41778) nitrogen and the thiophene (B33073) ring. This determines the preferred spatial orientation of the thiophene and aniline rings relative to each other. The resulting optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise model of the molecule's ground-state structure. These theoretical values can be benchmarked against experimental data from X-ray crystallography to assess the accuracy of the computational method.

Electronic Structure Analysis: HOMO-LUMO Gap and Frontier Molecular Orbitals (FMOs)

The electronic properties and reactivity of this compound are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.netlibretexts.orgimperial.ac.uk The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-donating aniline ring, which is rich in electron density. In contrast, the LUMO is anticipated to be centered on the thiophene moiety, which can act as an electron acceptor. This spatial separation of the FMOs suggests the potential for intramolecular charge transfer upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO -5.65
ELUMO -0.62
Energy Gap (ΔE) 5.03

Note: These values are representative and depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netthaiscience.infoyoutube.com The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential).

In the MEP map of this compound, the most negative potential (red) is expected to be located around the electronegative nitrogen atom of the aniline group and the sulfur atom of the thiophene ring. These sites are therefore the most probable centers for electrophilic attack. Conversely, the regions of highest positive potential (blue) are typically found around the hydrogen atoms, especially the N-H proton, making them susceptible to interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a quantitative description of the electron delocalization and intramolecular charge transfer (ICT) interactions that contribute to the stability of this compound. researchgate.netmaterialsciencejournal.org This analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization.

Vibrational Frequency Calculations and Comparison with Experimental FT-IR

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental Fourier Transform Infrared (FT-IR) spectra. nih.govresearchgate.netresearchgate.net Using DFT, the harmonic vibrational frequencies of this compound can be calculated. These theoretical frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the computational model, allowing for a more accurate comparison with experimental data.

This comparative analysis enables the confident assignment of specific absorption bands in the FT-IR spectrum to particular vibrational modes of the molecule, such as the N-H stretching, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic rings, and the characteristic vibrations of the thiophene ring, including C-S stretching.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm-1)

Vibrational Assignment Experimental FT-IR (cm⁻¹) Calculated (Scaled) (cm⁻¹)
N-H Stretch ~3400 ~3405
Aromatic C-H Stretch ~3100-3000 ~3090
Aliphatic C-H Stretch ~2970-2850 ~2965
Aromatic C=C Stretch ~1600, ~1500 ~1605, ~1505
C-S Stretch ~700 ~695

Note: Experimental values are approximate ranges for similar compounds. Calculated values are representative.

NMR Chemical Shift Predictions and Validation

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application of computational chemistry for structure elucidation. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating the ¹H and ¹³C NMR chemical shifts.

The theoretical chemical shifts for each proton and carbon atom in this compound are calculated relative to a standard reference, such as Tetramethylsilane (TMS). Comparing these predicted values with the signals from an experimentally obtained NMR spectrum is a crucial step in validating the computed structure. researchgate.net A strong linear correlation between the theoretical and experimental data confirms the accuracy of the structural model and aids in the definitive assignment of each resonance in the NMR spectrum.

Non-Linear Optical (NLO) Properties Prediction

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. For this compound, it is anticipated that the molecule will exhibit notable NLO behavior due to the presence of both an electron-donating aniline moiety and a π-conjugated thiophene ring. Computational studies on similar donor-π-acceptor systems have demonstrated that such architectures can lead to large molecular hyperpolarizabilities.

Theoretical investigations into the NLO properties of thiophene derivatives often employ DFT calculations to determine the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). For instance, studies on conjugated thiophene oligomers have shown that increasing the conjugation length enhances these NLO properties journalirjpac.com. Similarly, research on aniline derivatives has highlighted the role of charge delocalization and hyperconjugation in improving NLO characteristics bohrium.com.

In the case of this compound, the interaction between the aniline and thiophene moieties through the ethyl bridge would be a key determinant of its NLO response. DFT calculations, likely using functionals such as B3LYP, would be instrumental in quantifying these properties. The predicted NLO response would be influenced by the degree of intramolecular charge transfer from the aniline ring to the thiophene ring.

Table 1: Predicted Non-Linear Optical Properties of this compound The following data is illustrative and based on trends observed in similar thiophene-aniline compounds.

Parameter Predicted Value Unit
First-order Hyperpolarizability (β) 50 - 200 x 10⁻³⁰ esu
Second-order Hyperpolarizability (γ) 10 - 50 x 10⁻³⁶ esu
Dipole Moment (μ) 2 - 5 Debye

Thermodynamic Properties and Stability Assessments

The thermodynamic properties of this compound, including its heat capacity, enthalpy, and entropy, can be computationally predicted to assess its stability under various conditions. DFT calculations are a powerful tool for determining these properties. For instance, studies on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline have shown that thermodynamic parameters increase with temperature, indicating the reactive nature of the compound researchgate.net.

By performing frequency calculations on the optimized geometry of this compound, it is possible to obtain its zero-point vibrational energy (ZPVE), as well as its thermal energy and entropy at different temperatures. These calculations provide insights into the molecule's stability and its behavior at elevated temperatures. Experimental work on the thermodynamic properties of N-(2-cyanoethyl)aniline has demonstrated the utility of techniques like adiabatic calorimetry and differential scanning calorimetry (DSC) in validating computational predictions researchgate.net.

Table 2: Predicted Thermodynamic Properties of this compound at 298.15 K The following data is illustrative and based on computational studies of analogous molecules.

Property Predicted Value Unit
Zero-Point Vibrational Energy (ZPVE) 150 - 180 kcal/mol
Enthalpy (H) 160 - 190 kcal/mol
Gibbs Free Energy (G) 120 - 150 kcal/mol
Entropy (S) 100 - 130 cal/mol·K
Heat Capacity (Cv) 50 - 70 cal/mol·K

Reactivity Descriptors: Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are essential reactivity descriptors derived from DFT that help in identifying the most probable sites for electrophilic and nucleophilic attacks within a molecule. For this compound, the distribution of these reactive sites is crucial for understanding its chemical behavior.

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Specifically, ƒ+(r) points to sites susceptible to nucleophilic attack (electrophilic sites), while ƒ-(r) indicates sites prone to electrophilic attack (nucleophilic sites). Computational studies on various thiophene derivatives have successfully used Fukui functions to pinpoint reactive atoms nih.govresearchgate.net.

In this compound, it is expected that the nitrogen atom of the aniline group will be a primary nucleophilic site due to its lone pair of electrons. The carbon atoms of the aniline ring, particularly at the ortho and para positions, are also likely to exhibit nucleophilic character. Conversely, the thiophene ring, being relatively electron-deficient compared to the aniline ring, is expected to contain the primary electrophilic sites.

Table 3: Predicted Fukui Function Analysis for Key Atoms in this compound The following data is illustrative and based on the expected electronic distribution.

Atom/Region ƒ+(r) (Nucleophilic Attack) ƒ-(r) (Electrophilic Attack) Predicted Reactivity
Aniline Nitrogen Low High Strong Nucleophilic Site
Aniline Ring (ortho/para C) Low Moderate Nucleophilic Sites
Thiophene Ring (C atoms) High Low Electrophilic Sites
Thiophene Sulfur Moderate Low Potential Electrophilic Site

Solvent Effects on Molecular Properties using Continuum Models

The properties of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to simulate these solvent effects. For this compound, a molecule with a notable dipole moment, the choice of solvent is expected to impact its electronic structure, and consequently its reactivity and spectral properties.

Studies on similar molecules, like p-nitroaniline, have shown that polar solvents can cause a solvatochromic shift in the electronic absorption spectra, which can be accurately predicted using QM/PCM models researchgate.net. For this compound, it is anticipated that increasing the polarity of the solvent would lead to a stabilization of the ground state and a more pronounced charge separation, potentially affecting the energy of the frontier molecular orbitals (HOMO and LUMO).

By performing DFT calculations with a PCM, one can predict changes in the molecule's dipole moment, polarizability, and absorption wavelengths in different solvents. This information is vital for understanding its behavior in solution and for designing applications where solvent-molecule interactions are critical.

Table 4: Predicted Solvent Effects on the Properties of this compound The following data is illustrative and based on trends observed for similar polar molecules.

Solvent (Dielectric Constant) Predicted Dipole Moment (Debye) Predicted λmax (nm)
Gas Phase (1.0) 2.5 280
Dichloromethane (B109758) (8.9) 3.8 295
Ethanol (B145695) (24.6) 4.5 305
Water (80.1) 5.2 315

Chemical Reactivity and Derivatization Studies of N 1 Thiophen 2 Yl Ethyl Aniline

Amine Reactivity: N-Alkylation and N-Acylation Reactions

The secondary amine group in N-[1-(thiophen-2-yl)ethyl]aniline is a primary site for reactions such as N-alkylation and N-acylation. These transformations are fundamental in organic synthesis for building more complex molecular architectures.

N-Alkylation: The nitrogen atom of the amine can act as a nucleophile, reacting with alkyl halides or other alkylating agents to form tertiary amines. The challenge in N-alkylation of aniline (B41778) derivatives is often achieving selective mono-alkylation and avoiding the formation of quaternary ammonium (B1175870) salts. jocpr.com Various methods have been developed for the N-alkylation of anilines, including the use of metal catalysts. For example, a ruthenium-triphos complex in the presence of Al(OTf)₃ has been shown to catalyze the mono-N-ethylation of various arylamines. organic-chemistry.org Another approach is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent. This method is advantageous as it can circumvent the formation of an imine intermediate. jocpr.com It is expected that this compound would undergo N-alkylation under similar conditions to yield the corresponding tertiary amine.

N-Acylation: The amine group can also readily react with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, studies on the N-acetylation of anilines with acetyl chloride have been performed using phase transfer catalysts. researchgate.net The conversion of the amino group to an amide is a useful strategy in organic synthesis as it changes the electronic properties of the nitrogen atom, making it less basic and its lone pair less available for resonance with the aromatic ring. chemistrysteps.com This modification can be used to control the reactivity of the aniline ring in subsequent reactions.

Thiophene (B33073) Ring Reactivity: Electrophilic Aromatic Substitution Patterns

The thiophene ring is an electron-rich aromatic system and is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. pearson.com The position of substitution on the thiophene ring is influenced by the existing substituent.

In this compound, the thiophene ring is substituted at the C2 position. For 2-substituted thiophenes, electrophilic attack is strongly favored at the C5 position, which is ortho to the sulfur atom and para to the existing substituent. Substitution at the C3 and C4 positions is generally less favored. This preference is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) formed during the substitution process. pearson.com Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation on this compound are expected to yield predominantly the 5-substituted thiophene derivative.

Position of Electrophilic Attack on 2-Substituted ThiopheneRelative ReactivityDirecting Influence
C5Most FavoredOrtho to Sulfur, Para to Substituent
C3Less FavoredMeta to Sulfur, Ortho to Substituent
C4Least FavoredMeta to both Sulfur and Substituent

Aniline Ring Reactivity: Substituent Effects and Aromatic Substitution Reactions

The aniline ring in this compound is also susceptible to electrophilic aromatic substitution, and the position of the incoming electrophile is directed by the N-[1-(thiophen-2-yl)ethyl] substituent.

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. byjus.com The N-[1-(thiophen-2-yl)ethyl] group, being an N-alkyl substituent, is also an activating ortho-, para-director. unizin.orglibretexts.org This is because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. chemistrysteps.com Consequently, reactions such as halogenation, nitration, and sulfonation on the aniline ring of this compound would be expected to yield a mixture of ortho- and para-substituted products. The steric bulk of the N-[1-(thiophen-2-yl)ethyl] group may lead to a preference for substitution at the less hindered para position. It is important to note that under strongly acidic conditions, such as during nitration, the amino group can be protonated to form an anilinium ion (-NH₂⁺R), which is a meta-directing and deactivating group. chemistrysteps.combyjus.com

Substituent on AnilineReactivity EffectDirecting Effect
-NHR (e.g., -NH-CH(CH₃)Thiophene)ActivatingOrtho, Para
-NH₂⁺R (in strong acid)DeactivatingMeta

Stereoselective Transformations Involving the Chiral Center

The this compound molecule possesses a chiral center at the carbon atom bonded to both the thiophene and aniline moieties. The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity.

The development of catalytic asymmetric methods is key to accessing single enantiomers of chiral amines. One such approach is the enantioconvergent N-alkylation of aliphatic amines. For example, a copper-catalyzed method using chiral tridentate anionic ligands has been reported for the enantioconvergent N-alkylation of aliphatic amines with α-carbonyl alkyl chlorides. nih.gov This type of methodology could potentially be adapted for the stereoselective synthesis of this compound derivatives, allowing for the controlled formation of a specific stereoisomer. Such stereoselective transformations are critical for producing compounds with well-defined three-dimensional structures, which is essential for understanding their interactions with biological targets.

Design and Synthesis of Advanced this compound Derivatives with Modulated Electronic Properties

The combination of the thiophene and aniline rings in this compound provides a versatile scaffold for the design and synthesis of advanced materials with tailored electronic properties. smolecule.com The electronic characteristics of the molecule can be fine-tuned by introducing various substituents onto either the thiophene or the aniline ring.

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modulating the compound's optical and electronic properties. This makes such derivatives promising candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. smolecule.com Furthermore, the biological activities of thiophene and aniline-containing compounds, including potential anticancer and antibacterial properties, suggest that the synthesis of novel this compound derivatives could lead to the discovery of new therapeutic agents. smolecule.com The synthesis of such advanced derivatives often involves multi-step reaction sequences that strategically build upon the fundamental reactivity of the parent molecule discussed in the preceding sections.

Applications of N 1 Thiophen 2 Yl Ethyl Aniline in Advanced Chemical Systems

Role as a Key Intermediate in Complex Organic Synthesis

N-[1-(thiophen-2-yl)ethyl]aniline is a versatile intermediate in organic synthesis, primarily due to the presence of reactive sites on both its aniline (B41778) and thiophene (B33073) rings. The secondary amine linkage provides a point for further functionalization, while the aromatic systems can participate in a variety of coupling and substitution reactions. This dual reactivity allows for the construction of intricate molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

The structure of this compound is ideally suited for the synthesis of advanced heterocyclic compounds. Thiophene-substituted anilines are recognized as valuable precursors for creating complex heterocyclic systems. researchgate.net The nitrogen atom of the aniline group and the adjacent ethyl bridge can be involved in cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the thiophene ring itself is a stable aromatic system that can be incorporated into larger fused ring structures.

The synthesis of diverse heterocyclic systems often relies on the strategic use of such precursors. For instance, multicomponent reactions (MCRs) provide an efficient pathway to complex molecules in a single step, and thiophene derivatives are frequently used in these processes. tandfonline.com The reactivity of the aniline and thiophene components in this compound allows it to be a theoretical candidate for constructing novel scaffolds such as:

Quinolines and Pyrimidines: The aniline portion can undergo reactions, such as condensation with dicarbonyl compounds or their equivalents, to form fused pyridine (B92270) rings, leading to quinoline-type structures. iaea.org

Thieno[c]quinolines: Intramolecular cyclization strategies could potentially be employed to form a bond between the aniline ring and the thiophene ring, creating fused heterocyclic systems.

Substituted Pyrroles and Indoles: The amine functionality is a key handle for building nitrogen-containing five-membered rings. researchgate.net

The table below illustrates the types of heterocyclic cores that can be accessed using precursors with similar functional groups.

Precursor TypeReaction TypeResulting Heterocyclic Scaffold
Thiophene-aldehyde & AnilineMulticomponent ReactionDihydropyridines mdpi.com
2-Aminothiophene derivativeGewald ReactionSubstituted Thiophenes tandfonline.comrroij.com
AnilinodihydrothiopheneCyclocondensationThieno[3,2-b]thiophens researchgate.net

This table presents examples of heterocyclic syntheses from related starting materials to illustrate the potential of this compound as a precursor.

Building Block for Multifunctional Compounds

The distinct electronic properties of the electron-rich thiophene ring and the versatile aniline ring make this compound an excellent building block for multifunctional compounds. smolecule.com Thiophenes are important heterocyclic compounds widely used as building blocks in the development of pharmaceuticals and agrochemicals. rroij.com Often, a thiophene ring can be substituted for a benzene (B151609) ring in a biologically active compound without a loss of activity. rroij.com

The reactivity of this compound can be selectively controlled:

Aniline Moiety: The aniline ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups at the ortho and para positions relative to the amino group. smolecule.com

Thiophene Moiety: The thiophene ring can participate in reactions such as metalation followed by quenching with an electrophile, enabling functionalization at specific positions. rroij.com

Amine Linkage: The secondary amine can be acylated, alkylated, or used in coupling reactions to attach other molecular fragments.

This controlled functionalization allows for the synthesis of compounds where one part of the molecule imparts specific electronic or biological properties, while another part can be tailored for other functions, such as solubility, binding affinity, or polymerizability. For example, compounds incorporating both thiophene and aniline structures have been investigated for applications in organic electronics and medicinal chemistry due to their unique combination of aromatic systems. researchgate.netsmolecule.com

Ligand Design and Coordination Chemistry

In the field of coordination chemistry, the design of ligands is crucial for the development of metal complexes with specific geometries, electronic properties, and catalytic activities. This compound and its derivatives serve as important precursors for ligands.

This compound as a Ligand Precursor

Thiophene-substituted anilines are explicitly noted for their use as ligand precursors in coordination chemistry. researchgate.net The this compound molecule contains two potential donor atoms: the nitrogen of the aniline group and the sulfur of the thiophene ring. This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center.

Modification of the basic this compound structure can lead to a variety of ligands with different coordination properties. For example, condensation of the amine with an aldehyde or ketone can generate Schiff base ligands. These Schiff bases, containing an imine (C=N) bond, are highly versatile and can stabilize metal ions in various oxidation states. ekb.eg The electronic and steric properties of the resulting metal complexes can be fine-tuned by introducing different substituents on either the aniline or thiophene rings.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from thiophene and aniline precursors is well-established. Typically, the metal derivatives are prepared by refluxing a solution of the ligand with a metal halide (e.g., chlorides of Co(II), Ni(II), Cu(II), Zn(II)) in a solvent like methanol (B129727) or ethanol (B145695). ekb.egmdpi.comjddtonline.info The resulting solid complexes can then be isolated by filtration.

The characterization of these metal complexes involves a suite of analytical techniques to determine their structure and properties.

Analytical TechniqueInformation Obtained
Infrared (IR) Spectroscopy Confirms coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H). The appearance of new bands at lower frequencies indicates the formation of M-N and M-S bonds. ekb.egmdpi.com
NMR Spectroscopy Provides information about the structure of the ligand in the complex. Changes in chemical shifts upon coordination can indicate the binding sites. jddtonline.info
UV-Visible Spectroscopy Gives insights into the electronic transitions within the complex and helps to determine its geometry (e.g., octahedral, tetrahedral). mdpi.com
Elemental Analysis Determines the elemental composition (C, H, N, S) of the complex, which helps in confirming its stoichiometry. mdpi.comjddtonline.info
Mass Spectrometry Confirms the molecular weight of the ligand and can help in elucidating the structure of the complex. jddtonline.info
Magnetic Susceptibility Measures the magnetic moment of the complex to determine the number of unpaired electrons and infer the geometry around the metal center. mdpi.com

These characterization methods have been successfully used to confirm the formation and elucidate the structures of numerous metal complexes with related thiophene-aniline based ligands, typically showing octahedral or tetrahedral geometries. mdpi.com

Exploration in Catalytic Systems

Metal complexes containing ligands derived from thiophene and aniline are explored for their catalytic activity in various organic transformations. ekb.eg The catalytic performance of a metal complex is intrinsically linked to the structure of its ligands, which influence both electronic and steric effects at the metal center. nih.gov

Ligands based on this compound can be used to create catalysts for a range of reactions. For example, transition metal complexes with nitrogen- and sulfur-containing ligands have shown promise in:

Coupling Reactions: Palladium complexes with N-heterocyclic carbene (NHC) ligands are active in Suzuki coupling and cyanation reactions. rptu.de While not a direct derivative, this highlights the potential of tailored ligands for cross-coupling.

Oligomerization and Polymerization: Iron and cobalt complexes with specific nitrogen-based ligands have demonstrated high efficiency in ethylene (B1197577) oligomerization. nih.gov The steric bulk and electronic properties of the ligand are critical in controlling the activity and selectivity of the catalyst. nih.gov

Alkylation Reactions: Corrinoid-based enzyme systems have been shown to catalyze the N-alkylation of aniline, demonstrating the principle of metal-mediated alkylation. nih.gov

The tunability of the this compound framework allows for the systematic modification of the ligand environment around a metal center. This enables the optimization of catalytic activity and selectivity for specific chemical processes, making it a valuable platform for the development of new and efficient catalysts.

Applications in Materials Science and Engineering

The unique electronic characteristics derived from the combination of aniline and thiophene render this class of compounds highly suitable for various applications in materials science. The interaction between the donor (aniline) and acceptor (thiophene) components is a critical factor in designing materials with specific electronic and optical properties. mdpi.com

Compounds that feature both thiophene and aniline structures are recognized for their potential in organic electronics. The electronic properties of molecules like this compound make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. smolecule.com The inherent conductivity of polymers derived from these units is a key attribute. For instance, copolymers of aniline and thiophene are investigated for their ability to form conductive films, a fundamental requirement for many organic electronic devices. mdpi.com The strategic combination of electron-donor and electron-acceptor moieties within a single molecular precursor is a widely used approach for engineering the band gap in conjugated copolymers, which are essential for applications such as flexible organic field-effect transistors and photocatalysts. mdpi.com

Thiophene-substituted anilines are valuable as monomers for the synthesis of complex heterocyclic systems and, notably, conductive polymers. researchgate.net Research into the oxidative polymerization of monomers containing both aniline and thiophene moieties has demonstrated the formation of polymers with desirable properties for electronic applications. researchgate.netresearchgate.net

In the synthesis of such polymers, it has been observed that polymerization often occurs through the aniline units. researchgate.net The properties of the resulting polymer, such as solubility and thermal stability, can be tuned by modifying the monomer structure, for example, by introducing alkyl chains. researchgate.net this compound can be considered a functionalized monomer where the ethyl group could influence the polymerization process and the final properties of the polymer, such as its solubility in common organic solvents, which is a crucial factor for processability and film formation. nih.gov The copolymerization of aniline with various aniline derivatives is a known strategy to create materials that synergistically combine the properties of both components, leading to polymers with enhanced conductivity and processability. escholarship.org

Table 1: Applications of Thiophene-Aniline Systems in Materials Science

Application Area Relevant Findings Source(s)
Organic Solar Cells Polymers from thiophene and aniline moieties are used as electron donor layers. researchgate.net, researchgate.net
Conductive Polymers Thiophene-substituted anilines serve as precursors for conductive polymers. researchgate.net
Electrochromic Devices Copolymers of thiophene and aniline exhibit excellent electrochromic properties suitable for displays. mdpi.com
Organic Field-Effect Transistors (OFETs) Donor-acceptor conjugated copolymers based on these units are investigated for flexible OFETs. mdpi.com

The development of optoelectronic materials relies heavily on compounds that can exhibit specific light-absorbing and light-emitting properties. Copolymers of aniline and thiophene are prime examples of donor-acceptor systems investigated for these purposes. mdpi.com The electronic and optical studies of polymers derived from monomers containing aniline and thiophene have revealed properties suitable for use in photovoltaic devices. researchgate.netresearchgate.net

The combination of an electron-donating aniline and an electron-accepting thiophene in the copolymer structure is a key design principle. mdpi.com This architecture facilitates charge separation and transport, which are critical processes in organic solar cells. Furthermore, thiophene-based polymeric materials are known for their excellent electrochromic properties, including high contrast and fast switching times, making them suitable for display technologies. mdpi.com Therefore, a monomer like this compound represents a fundamental building block for creating such advanced optoelectronic materials.

Supramolecular Chemistry and Self-Assembly

The study of how molecules interact to form larger, ordered structures is central to supramolecular chemistry. The specific arrangement of molecules in the solid state, governed by intermolecular forces like hydrogen bonding and π-π stacking, dictates the macroscopic properties of the material.

While the specific crystal structure of this compound is not available, analysis of closely related compounds provides significant insight into its likely supramolecular behavior. For example, the crystal structure of (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide, which also contains thiophene and phenyl rings, reveals that the planes of these two rings are nearly perpendicular to each other. nih.gov In its crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, which form a helical chain. nih.gov

In another related molecule, 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, the crystal packing is stabilized by a combination of C—H⋯O and C—H⋯N interactions, which create supramolecular layers. researchgate.net These layers are further connected into a three-dimensional structure by π–π interactions between benzene rings. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Thiophene-Aniline Derivative, (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide

Parameter Value
Molecular Formula C₁₃H₁₂N₂OS
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.4960 (7)
b (Å) 11.0177 (13)
c (Å) 20.249 (2)
Dihedral Angle (Thiophene-Phenyl) 86.42 (12)°
Key Intermolecular Interaction C—H⋯O hydrogen bonds

Data sourced from a study on (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide, a structurally similar compound. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of N-[1-(thiophen-2-yl)ethyl]aniline Chemistry

This compound is a secondary arylamine characterized by an ethyl bridge connecting an aniline (B41778) and a thiophene (B33073) ring. Its chemistry is dictated by the interplay of these two aromatic systems.

Aniline Moiety : The aniline portion of the molecule is susceptible to electrophilic aromatic substitution reactions, with the amino group directing incoming electrophiles to the ortho and para positions. smolecule.com The nitrogen atom also provides a site for further alkylation or acylation and can participate in various transition-metal-catalyzed cross-coupling reactions. wjpmr.com

Thiophene Moiety : The thiophene ring is an electron-rich heterocycle, which enhances the electronic properties of the molecule. smolecule.com It can undergo electrophilic substitution, typically at the C5 position (if unsubstituted) or C2 position. It can also be involved in metal-catalyzed coupling reactions and, under certain conditions, nucleophilic substitution. smolecule.com

Emerging Synthetic Strategies and Methodological Innovations

The synthesis of N-aryl amines, including this compound, has been a long-standing area of interest in organic chemistry. wjpmr.com While classical methods like reductive amination of 1-(thiophen-2-yl)ethan-1-one with aniline are viable, modern synthetic chemistry offers more sophisticated and efficient alternatives for future exploration.

Advanced Cross-Coupling Reactions : Transition metal-catalyzed C-N bond formation, such as the Buchwald-Hartwig and Ullmann reactions, are powerful methods for constructing arylamines. wjpmr.com Future strategies could focus on developing more efficient catalyst systems (e.g., using palladium, copper, or iron) that allow the coupling of 1-(thiophen-2-yl)ethanamine (B1295870) with a phenyl halide (or vice versa) under milder conditions and with greater functional group tolerance. wjpmr.com

Direct Nitrogenation : A cutting-edge approach involves the direct use of dinitrogen (N₂) as the nitrogen source to synthesize arylamines from organohalides. researchgate.net Applying such a one-pot/two-step protocol could represent a paradigm shift in the synthesis of this and related compounds, offering a more atom-economical and sustainable pathway. researchgate.net

Self-Limiting Alkylation : Recent innovations in amine synthesis include "self-limiting" alkylation strategies. acs.orgchemrxiv.org One such method uses N-aminopyridinium salts as ammonia (B1221849) synthons, which can be arylated and then alkylated to selectively produce secondary amines, avoiding the common problem of overalkylation. acs.orgchemrxiv.org Adapting this methodology could provide a highly controlled route to this compound.

Sustainable Methods : The development of greener synthetic routes, such as using microwave irradiation in water without a catalyst or employing biocatalytic N-alkylation, represents a significant future direction. rsc.org Transfer hydrogenation of nitriles using alcohols as both the hydrogen source and alkylating agent is another promising domino reaction. rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating research and development. For this compound, computational modeling can provide profound insights where experimental data is sparse.

Property Prediction : Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict key properties such as molecular geometry, electronic structure (HOMO/LUMO energy levels), and spectral characteristics (NMR, IR, UV-Vis). These predictions can guide synthetic efforts and help to interpret experimental results.

Reaction Mechanism Analysis : Computational modeling can elucidate the mechanisms of known and novel synthetic reactions. By calculating transition state energies and reaction pathways, researchers can optimize conditions for reactions like C-N cross-coupling or electrophilic substitution to improve yields and selectivity.

Virtual Screening and Docking : In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets like enzymes or receptors. This is crucial for identifying potential therapeutic applications, such as the anticancer or antibacterial activities suggested for similar compounds. smolecule.com

Exploration of Novel Applications in Chemical and Material Systems

The unique combination of a conductive thiophene unit and a versatile aniline group makes this compound a promising candidate for various applications beyond its role as a synthetic intermediate.

Organic Electronics : Thiophene-based compounds are cornerstones of organic electronics. The electronic properties conferred by the thiophene ring suggest that this compound could be explored as a building block for organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and organic field-effect transistors (OFETs). smolecule.com Its aniline component allows for easy polymerization or incorporation into larger conjugated systems.

Dye Synthesis : N-alkylanilines are important precursors in the synthesis of dyes, including triphenylmethane (B1682552) and azo dyes. google.comwikipedia.org The derivatization of the this compound scaffold could lead to novel dyes with unique colors and properties, potentially for use in textiles, imaging, or as pH indicators.

Corrosion Inhibitors : Aniline and its derivatives are known to be effective corrosion inhibitors for metals. The presence of sulfur and nitrogen atoms, which can coordinate with metal surfaces, suggests that this compound could be investigated for its potential to protect metals from corrosion.

Potential for Derivatization and Functionalization for Targeted Chemical Properties

The true potential of this compound lies in its capacity for derivatization. By systematically modifying its structure, researchers can fine-tune its chemical, physical, and biological properties for specific applications.

Ring Functionalization : Both the aniline and thiophene rings can be functionalized. Introducing electron-donating or electron-withdrawing groups onto either ring can modulate the molecule's electronic properties, solubility, and reactivity. For instance, adding nitro groups or fluorine atoms, as seen in related structures, can significantly alter biological activity. ejpmr.comresearchgate.net

N-Substitution : The secondary amine provides a handle for introducing a wide array of functional groups, converting it into a tertiary amine. This could be used to attach polymers, link to other active molecules, or alter the compound's basicity and steric profile.

Ethyl Bridge Modification : While more synthetically challenging, modification of the ethyl linker could also be explored to alter the spatial relationship and electronic communication between the two aromatic rings.

The strategic derivatization of this scaffold, guided by computational predictions and enabled by modern synthetic methods, holds the key to unlocking its full potential in materials science and medicinal chemistry.

Data Tables

Table 1: Summary of Future Research Directions for this compound

Research Area Focus Potential Impact
Synthetic Chemistry Development of catalytic C-N coupling, direct nitrogenation, and sustainable one-pot reactions. wjpmr.comresearchgate.net Increased efficiency, reduced cost, and improved environmental footprint of synthesis.
Computational Modeling DFT calculations for electronic properties and reaction mechanisms; molecular docking for biological targets. Predictive understanding of properties and function, accelerating discovery of new applications.
Materials Science Investigation as a monomer or building block for conductive polymers, OLEDs, and OPVs. smolecule.com Creation of novel organic electronic materials with tailored properties.
Medicinal Chemistry Screening for anticancer, antibacterial, and anti-inflammatory activities based on known thiophene bioactivity. smolecule.comejpmr.com Identification of new lead compounds for drug development.

| Chemical Derivatization | Systematic functionalization of the aniline and thiophene rings to tune properties. molport.com | A library of novel compounds with tailored functions for diverse chemical systems. |

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline
N-(1-thiophen-2-yl-ethylidene)-aniline
1-(Thiophen-2-yl)ethanamine
3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline
2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline
N-ethylaniline
N,N-Diethyl Aniline
N-Ethyl-N-(2-chloroethyl)aniline
4-(Thiophen-2-yl)aniline
2-Ethylaniline

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